![molecular formula C16H8ClN3O3S B11697996 (2Z)-2-(4-Chloro-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697996.png)
(2Z)-2-(4-Chloro-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring fused with a benzimidazole ring, along with a chlorinated nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-aminothiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, chlorination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.
Benzimidazole Derivatives: Compounds with benzimidazole rings, such as benzimidazole-based antifungal agents.
Uniqueness
The uniqueness of 2-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H8ClN3O3S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(2Z)-2-[(4-chloro-3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8ClN3O3S/c17-10-6-5-9(7-13(10)20(22)23)8-14-15(21)19-12-4-2-1-3-11(12)18-16(19)24-14/h1-8H/b14-8- |
InChI Key |
IMQVORWDJLLQEL-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])S3 |
Origin of Product |
United States |
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